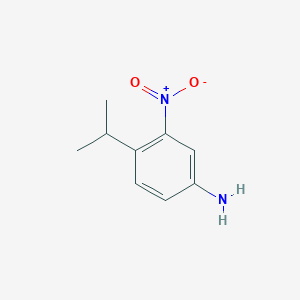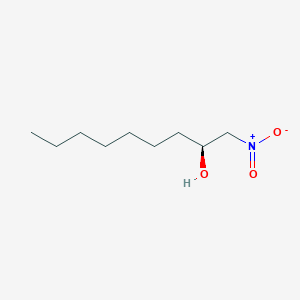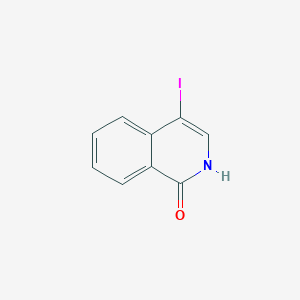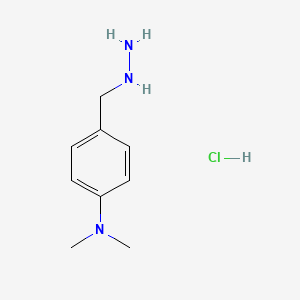
N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride
説明
“N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3. It has a molecular weight of 201.7 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride” are not available, it’s known that similar compounds, such as N,N-dimethyl enaminones, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis
“N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride” has a molecular weight of 201.7 g/mol and a molecular formula of C9H16ClN3 .科学的研究の応用
Hepatic Transcriptomic Alterations
Research conducted by Dunnick et al. (2017) on N,N-dimethyl-p-toluidine (DMPT), a compound structurally related to N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride, showed its involvement in liver toxicity. The study used liver transcriptomic data to characterize mechanisms of DMPT and p-toluidine liver toxicity, finding transcriptomic alterations characteristic of an anti-oxidative damage response and hepatic toxicity. This suggests the potential of DMPT in toxicity risk assessment studies (Dunnick et al., 2017).
Electrochemical Oxidation
Melichárek and Nelson (1970) investigated the electrochemical oxidation of N,N-dimethyl-p-toluidine (DMPT) in different solutions, revealing insights into its chemical behavior during oxidation. This study contributes to understanding the electrochemical properties of DMPT, which can be crucial for its applications in various chemical processes (Melichárek & Nelson, 1970).
Anodic Oxidation and Dimerization
Rasche and Heinze (2008) conducted a study on the anodic oxidation of N,N-dimethyl-p-toluidine, highlighting its ability to form σ-dimers. This research provides valuable information on the reactivity of DMPT under electrochemical conditions, which can be useful in designing and optimizing electrochemical processes involving this compound (Rasche & Heinze, 2008).
Antitumor Evaluation
Kraicheva et al. (2009) explored the synthesis of alpha-aminophosphonic acid diesters using N,N-dimethyl-p-toluidine. The synthesized compounds exhibited antiproliferative effects against human leukemic cell lines, suggesting potential applications of DMPT derivatives in cancer research (Kraicheva et al., 2009).
Oxidative Metabolism in Liver Microsomes
Dunn et al. (1979) studied the oxidative metabolism of a compound structurally similar to N,N-Dimethyl-alpha-hydrazino-p-toluidine hydrochloride, providing insights into its metabolic pathways and potential effects in biological systems. This research is crucial for understanding the biological interactions and possible applications of DMPT in medicine or pharmacology (Dunn et al., 1979).
Disposition in Animals
Dix et al. (2007) investigated the disposition of N,N-Dimethyl-p-toluidine in rats and mice. The study provides valuable data on how DMPT is absorbed, distributed, metabolized, and excreted in these animals, which is important for assessing its safety and potential therapeutic applications (Dix et al., 2007).
Dimerization Reaction Analysis
Oyama et al. (2002) analyzed the dimerization reaction of N,N-dimethyl-p-toluidine cation radical in acetonitrile. This research provides a deeper understanding of the chemical reactions involving DMPT, which could be beneficial in chemical synthesis and industrial applications (Oyama et al., 2002).
Metabolite Identification
Kim et al. (2007) conducted a study on the metabolism of orally administered N,N-dimethyl-p-toluidine in male F344 rats, identifying various metabolites. This research provides insights into how DMPT is processed in the body, which is crucial for evaluating its safety and potential therapeutic uses (Kim et al., 2007).
特性
IUPAC Name |
4-(hydrazinylmethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12(2)9-5-3-8(4-6-9)7-11-10;/h3-6,11H,7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGKBIGBDISHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918505 | |
| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride | |
CAS RN |
93335-92-3 | |
| Record name | p-Toluidine, N,N-dimethyl-alpha-hydrazino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093335923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





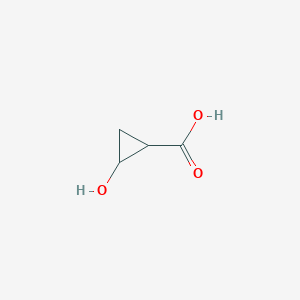
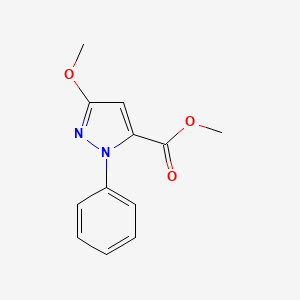
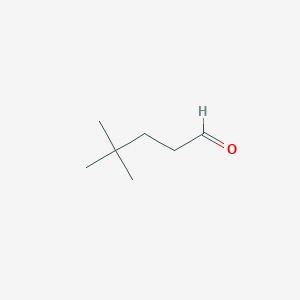

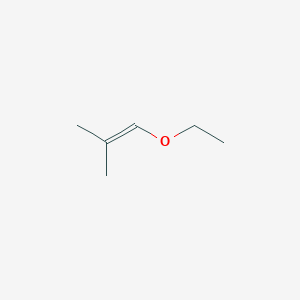
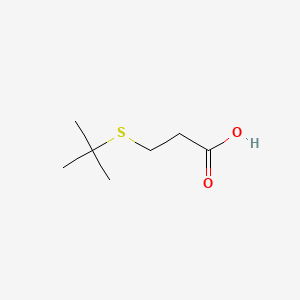
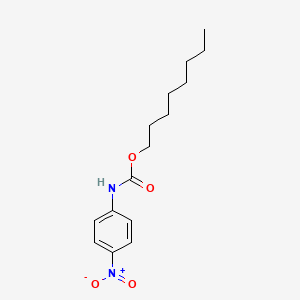
![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)
